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Compound of Interest

Compound Name: VaD1

Cat. No.: B1575635 Get Quote

These application notes provide a detailed protocol for the expression and purification of

recombinant human Voltage-Dependent Anion Channel 1 (VDAC1), also referred to as VaD1,

from Escherichia coli. This protocol is intended for researchers, scientists, and drug

development professionals requiring high-yield, purified VDAC1 for structural and functional

studies.

Introduction
Human VDAC1 is a crucial protein located in the outer mitochondrial membrane, responsible

for regulating the flux of ions and metabolites between the mitochondria and the cytosol.[1] It

plays a significant role in cellular metabolism and apoptosis, making it a key target for drug

development.[2] However, obtaining large quantities of pure, correctly folded, and active

recombinant VDAC1 has been a challenge due to its transmembrane nature.[3] This document

outlines a robust methodology for high-yield expression of VDAC1 in E. coli and a subsequent

one-step on-column affinity refolding and purification procedure.[3]

Principle
The protocol involves the expression of a tagged VDAC1 fusion protein in E. coli. The

expressed protein, which is often found in inclusion bodies, is then solubilized, and purified

using affinity chromatography. A key feature of this protocol is the on-column refolding of the

protein, which promotes correct secondary structure formation and biological activity.[3]
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Data Presentation
Table 1: Expected Yield and Purity of Purified VDAC1

Parameter Expected Value Method of Assessment

Expression Level >1 g/L of culture
SDS-PAGE analysis of cell

lysate

Purity >98%
SDS-PAGE with Coomassie

staining

Final Yield
Milligram quantities per liter of

culture
UV-Vis Spectroscopy (A280)

Endotoxin Level <1 EU per µg LAL assay

Table 2: Materials and Reagents
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Reagent/Material Specification Supplier Example

E. coli Expression Strain BL21(DE3) Thermo Fisher Scientific

Expression Vector
pET vector with N-terminal His-

tag
Novagen

Luria-Bertani (LB) Broth - Sigma-Aldrich

Isopropyl β-D-1-

thiogalactopyranoside (IPTG)
Molecular biology grade Sigma-Aldrich

Ni-NTA Agarose Resin High-performance Qiagen

Urea Molecular biology grade Sigma-Aldrich

L-Arginine Molecular biology grade Sigma-Aldrich

Imidazole Molecular biology grade Sigma-Aldrich

Tris-HCl Molecular biology grade Sigma-Aldrich

NaCl ACS grade Sigma-Aldrich

Dithiothreitol (DTT) Molecular biology grade Sigma-Aldrich

Protease Inhibitor Cocktail EDTA-free Roche

Experimental Protocols
Recombinant VDAC1 Expression

Transformation: Transform the VDAC1 expression vector into a suitable E. coli expression

strain, such as BL21(DE3).

Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the

appropriate antibiotic and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow

at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Harvesting: Continue to grow the culture for an additional 3-4 hours at 37°C. Harvest the

cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Cell Lysis and Inclusion Body Solubilization
Resuspension: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0,

300 mM NaCl, 1 mM DTT, and protease inhibitor cocktail).

Lysis: Lyse the cells by sonication on ice.

Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet

the inclusion bodies.

Washing: Wash the inclusion bodies twice with wash buffer (lysis buffer containing 2 M urea)

to remove contaminating proteins.

Solubilization: Solubilize the washed inclusion bodies in 20 mL of solubilization buffer (8 M

urea, 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole).

On-Column Refolding and Affinity Purification
Column Preparation: Pack a chromatography column with 5 mL of Ni-NTA agarose resin and

equilibrate with 10 column volumes (CV) of solubilization buffer.

Loading: Load the solubilized inclusion body solution onto the equilibrated column.

Washing (Denaturing): Wash the column with 10 CV of solubilization buffer to remove

unbound proteins.

On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (50

mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM L-arginine, 1 mM DTT) using a linear gradient

over 20 CV. This slow exchange promotes proper protein refolding on the column.

Washing (Native): Wash the column with 10 CV of refolding buffer containing 20 mM

imidazole to remove non-specifically bound proteins.

Elution: Elute the refolded VDAC1 protein with elution buffer (refolding buffer containing 250

mM imidazole). Collect fractions and analyze by SDS-PAGE.
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Dialysis: Pool the fractions containing pure VDAC1 and dialyze against a suitable storage

buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Purity and Concentration Assessment
SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity. A single

band at the expected molecular weight of VDAC1 should be observed.

Concentration Determination: Determine the protein concentration using a

spectrophotometer by measuring the absorbance at 280 nm (A280) and using the extinction

coefficient of VDAC1.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1575635?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2933295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11772971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11772971/
https://pubmed.ncbi.nlm.nih.gov/12659842/
https://pubmed.ncbi.nlm.nih.gov/12659842/
https://www.benchchem.com/product/b1575635#protocols-for-vad1-protein-purification
https://www.benchchem.com/product/b1575635#protocols-for-vad1-protein-purification
https://www.benchchem.com/product/b1575635#protocols-for-vad1-protein-purification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1575635?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

